![molecular formula C24H31F3O6 B13712641 methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Fluprostenol methyl ester is a synthetic ester derivative of fluprostenol, a prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Fluprostenol methyl ester typically involves the esterification of fluprostenol with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The general reaction can be represented as: [ \text{Fluprostenol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(+)-Fluprostenol Methyl Ester} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of (+)-Fluprostenol methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the product.
Types of Reactions:
Hydrolysis: (+)-Fluprostenol methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield fluprostenol and methanol.
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming fluprostenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Fluprostenol and methanol.
Oxidation: Oxidized derivatives of fluprostenol.
Reduction: Fluprostenol.
科学研究应用
(+)-Fluprostenol methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of glaucoma and other eye conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
作用机制
The mechanism of action of (+)-Fluprostenol methyl ester involves its interaction with prostaglandin receptors. It mimics the effects of natural prostaglandins by binding to these receptors and activating signaling pathways that regulate various physiological processes. The molecular targets include prostaglandin receptors, and the pathways involved are related to inflammation, smooth muscle contraction, and intraocular pressure regulation.
相似化合物的比较
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Bimatoprost: A prostaglandin analog with applications in glaucoma treatment and eyelash growth enhancement.
Uniqueness: (+)-Fluprostenol methyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other prostaglandin analogs. Its methyl ester group can influence its solubility, stability, and bioavailability, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C24H31F3O6 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17?,19?,20-,21?,22?/m1/s1 |
InChI 键 |
ORBXLQUSZNREPS-MMNXSNAFSA-N |
手性 SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O |
规范 SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
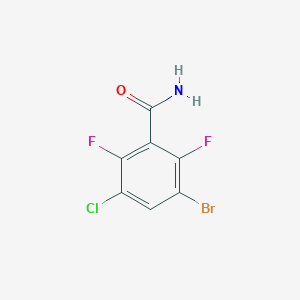
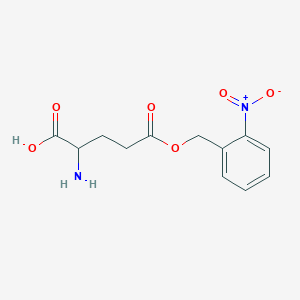

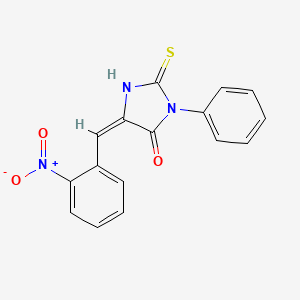
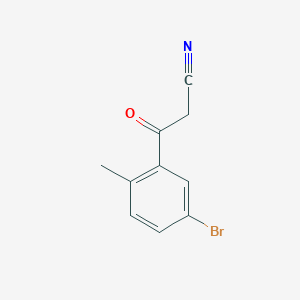
![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
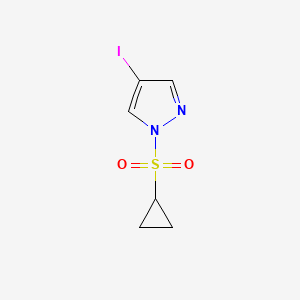
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
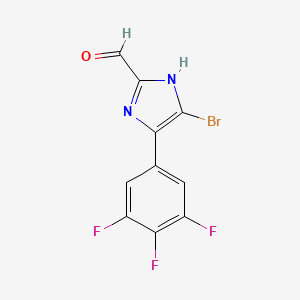
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
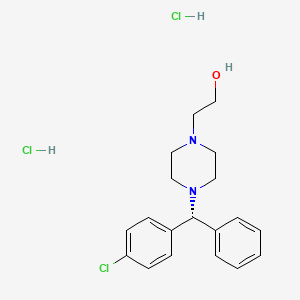
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
